molecular formula C22H16N2O2S B2606430 N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide CAS No. 865197-09-7

N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide

Cat. No.: B2606430
CAS No.: 865197-09-7
M. Wt: 372.44
InChI Key: LESFBROMTCIUJA-FCQUAONHSA-N
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Description

This compound is a benzothiazole derivative featuring a naphthalene-1-carboxamide moiety and a prop-2-yn-1-yl substituent. The Z-configuration at the benzothiazole-imine bond is critical for its stereoelectronic properties, influencing its reactivity and intermolecular interactions. The methoxy group at position 6 enhances solubility, while the propargyl group provides a handle for further functionalization via click chemistry or metal-catalyzed reactions .

Properties

IUPAC Name

N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-3-13-24-19-12-11-16(26-2)14-20(19)27-22(24)23-21(25)18-10-6-8-15-7-4-5-9-17(15)18/h1,4-12,14H,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESFBROMTCIUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC4=CC=CC=C43)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide typically involves multiple steps. The process begins with the preparation of the benzothiazole intermediate, which is then coupled with the naphthalene carboxamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Common reagents include methoxybenzothiazole, propargyl bromide, and naphthalene-1-carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Alkyne Reactivity

The propargyl group (prop-2-yn-1-yl) introduces reactivity typical of alkynes, including:

  • Hydrogenation : Reduction of the triple bond to a single bond under catalytic hydrogenation (e.g., Pd/C, H₂).

  • Electrophilic Addition : Reaction with halogens (e.g., Br₂) or acid chlorides to form vinyl derivatives.

  • Click Chemistry : Azide-alkyne cycloaddition (Cu-catalyzed) to form 1,2,3-triazoles.

  • Cyclopropenation : Formation of cyclopropane derivatives via [2+1] cycloaddition.

Imine/Ylidene Reactivity

The ylidene linkage between the benzothiazole and naphthalene carboxamide may undergo:

  • Hydrolysis : Reversion to a carbonyl group under acidic or basic conditions.

  • Tautomerism : Interconversion between imine and enamine forms.

  • Nucleophilic Attack : Susceptibility to nucleophilic addition or substitution at the carbon adjacent to the nitrogen.

Benzothiazole Ring Reactions

The benzothiazole core may participate in:

  • Sulfonation : Introduction of sulfonic acid groups (SO₃H) at activated positions.

  • Alkylation : Electrophilic substitution at the sulfur or nitrogen atoms.

  • Reduction : Ring-opening or partial reduction under strong reducing conditions (e.g., LiAlH₄).

Amide Group Reactivity

The naphthalene carboxamide group can undergo:

  • Amidation : Formation of esters or other amides via coupling agents (e.g., DCC).

  • Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Hydrogenation H₂, Pd/C, or PtO₂ catalystHigh pressure, room temperature
Electrophilic Addition Br₂, Cl₂, or acid chloridesInert solvent (e.g., CH₂Cl₂)
Click Chemistry Sodium azide, CuSO₄·5H₂O, ascorbic acidAqueous solution, room temperature
Imine Hydrolysis HCl, H₂O, or NaOHAqueous solution, heat
Sulfonation H₂SO₄, fuming H₂SO₄High temperature, concentrated acid

Major Reaction Products

Reaction Type Product
Hydrogenation Propyl-substituted benzothiazole derivative
Electrophilic Addition Dihalide or acylated propargyl group
Click Chemistry 1,2,3-Triazole-linked derivative
Imine Hydrolysis Naphthalene carboxylic acid + benzothiazol-2-ylidene amine
Sulfonation Sulfonated benzothiazole derivative

Structural Analogies

  • N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide ( ): Shares the benzothiazole-naphthalene carboxamide core but lacks the propargyl group. This suggests that the amide linkage is stable under standard conditions.

  • 5-(2-hydroxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide ( ): Highlights the reactivity of methoxy-substituted benzothiazoles in forming heterocyclic derivatives.

Reaction Pathways

  • Propargyl Group Utilization : The alkyne’s reactivity enables functionalization via click chemistry, expanding the compound’s applications in materials science or enzyme inhibition studies.

  • Imine Stability : The ylidene linkage likely requires mild conditions to avoid hydrolysis, limiting its use in aqueous or high-temperature reactions.

  • Benzothiazole Reactivity : The sulfur atom in the benzothiazole ring may act as a nucleophile, enabling substitution reactions with electrophiles.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide as an anticancer agent. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, analogs of this compound have shown low nanomolar potency in inhibiting cell growth in various cancer cell lines, including prostate cancer models .

Antimicrobial Properties

In addition to anticancer activity, this compound may also possess antimicrobial properties. Compounds derived from benzothiazole structures have been documented for their effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films could be leveraged in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The compound's structural characteristics allow for efficient charge transport and light emission properties .

Photovoltaic Devices

Research into organic photovoltaic devices has identified similar compounds that enhance the efficiency of solar energy conversion. The incorporation of such benzothiazole derivatives into photovoltaic materials could improve light absorption and charge mobility, thus enhancing overall device performance .

Pesticide Development

The structural motifs present in this compound suggest potential applications as a pesticide or herbicide. Compounds with similar functionalities have been explored for their ability to inhibit plant pathogens or pests effectively. The development of derivatives based on this structure could lead to novel agrochemicals with improved efficacy and reduced environmental impact .

Synergistic Effects with Other Compounds

Studies indicate that combining this compound with other fungicides may produce synergistic effects, enhancing pest control measures while minimizing the required dosages of active ingredients . This approach aligns with modern agricultural practices aimed at sustainable pest management.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Functional Groups Notable Substituents
Target Compound Benzothiazole-imine Methoxy, propargyl, carboxamide Z-configuration at imine bond
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthyloxy, acetamide, phenyl Triazole ring for metal coordination
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxyalkyl, methylbenzamide N,O-bidentate directing group
5-(4-Methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate (5a) Oxadiazole Methoxybenzyl, carbothioate Sulfur-containing heterocycle

Key Observations :

  • The target compound’s benzothiazole-imine core distinguishes it from triazole (6a) or oxadiazole (5a) derivatives, which are more common in metal-organic frameworks .
  • Unlike the N,O-bidentate group in , the target compound’s propargyl group enables alkyne-specific reactivity (e.g., cycloadditions).

Key Observations :

  • The target compound’s synthesis is inferred to involve propargylation (as in ) or cycloaddition (as in ), but direct evidence is lacking.

Spectroscopic and Physical Properties

Compound IR (C=O stretch, cm⁻¹) NMR Highlights (δ ppm) HRMS Data
Target Compound ~1670 (estimated) Expected aromatic signals at 7.2–8.5 ppm Not reported
Compound 6b 1682 5.38 (–NCH₂CO–), 8.36 (triazole H), 10.79 (–NH) [M+H]⁺: 404.1348 (calc: 404.1359)
Compound 5a 1676 (C=O) Not reported Confirmed by GC-MS

Key Observations :

  • The target compound’s carboxamide C=O stretch (~1670 cm⁻¹) aligns with analogous acetamide derivatives (e.g., 6b: 1682 cm⁻¹) .
  • Aromatic proton environments in the naphthalene moiety are expected to resemble those in 6b (δ 7.20–8.40 ppm) .

Biological Activity

N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzothiazole ring, a methoxy group, and a prop-2-ynyl substituent. These structural components are believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated efficacy against various bacterial strains and fungi .
  • Anticancer Properties :
    • Research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific studies on benzothiazole derivatives have reported their ability to target cancerous cells effectively.
  • Anti-inflammatory Effects :
    • Some derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines . This suggests that the compound may play a role in managing inflammatory diseases.

The mechanisms underlying the biological activities of this compound can include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as elastase and other proteases that are involved in inflammation and tissue remodeling .
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and proliferation.

Case Studies

Several case studies highlight the biological activity of benzothiazole derivatives:

  • Anticancer Activity :
    • A study demonstrated that a derivative with a similar structure significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and modulation of the PI3K/Akt signaling pathway .
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that compounds with similar frameworks had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Q. What synthetic strategies are recommended for preparing N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide?

The compound’s benzothiazole and carboxamide moieties suggest modular synthesis via:

  • Step 1 : Alkylation of a benzothiazole precursor (e.g., 6-methoxy-1,3-benzothiazol-2-amine) with propargyl bromide under basic conditions (K₂CO₃/DMF) to introduce the prop-2-yn-1-yl group .
  • Step 2 : Formation of the Schiff base (2-ylidene) via condensation with naphthalene-1-carboxaldehyde under mild acidic or thermal conditions.
  • Step 3 : Carboxamide coupling using carbodiimide reagents (e.g., EDC·HCl) in acetonitrile/water, monitored by TLC and purified via crystallization .

Q. How can spectroscopic techniques characterize this compound’s structural integrity?

  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for carboxamide, C≡C stretch at ~2100 cm⁻¹ for the propargyl group) .
  • NMR Analysis :
  • ¹H NMR : Identify methoxy protons (δ ~3.8 ppm), propargyl CH₂ (δ ~4.2 ppm), and aromatic protons (δ 6.5–8.5 ppm) .
  • ¹³C NMR : Verify carboxamide carbonyl (δ ~165 ppm) and benzothiazole quaternary carbons .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₂H₁₇N₂O₂S: 385.0948) .

Q. What structural features are critical for crystallographic validation?

X-ray diffraction can confirm:

  • Z-configuration of the imine bond (2-ylidene) via torsional angles.
  • Planarity of the benzothiazole-naphthalene system, stabilized by conjugation.
  • Intermolecular interactions (e.g., hydrogen bonds between carboxamide NH and methoxy oxygen) . Use SHELXL for refinement, leveraging Hirshfeld surface analysis to resolve disorder in propargyl or methoxy groups .

Advanced Research Questions

Q. How to address contradictions in crystallographic data during refinement?

  • Disorder Handling : For flexible groups (e.g., propargyl), apply PART instructions in SHELXL and refine occupancy ratios .
  • Twinned Data : Use the TWIN/BASF commands in SHELXL for non-merohedral twinning, validated by R₁/Rw convergence trends .
  • High-Resolution Limits : If thermal parameters (B-factors) exceed 5 Ų for key atoms, re-examine data collection (e.g., crystal decay, absorption corrections) .

Q. What experimental designs are optimal for evaluating bioactivity in kinase inhibition assays?

  • Kinase Selection : Prioritize kinases with ATP-binding pockets accommodating the benzothiazole scaffold (e.g., JAK2, EGFR).
  • Assay Protocol :
  • Inhibition IC₅₀ : Use FRET-based assays with purified kinase, ATP, and a fluorescent peptide substrate.
  • Selectivity Screening : Test against a panel of 50+ kinases at 1 µM compound concentration.
    • Data Interpretation : Correlate activity with structural features (e.g., propargyl group’s role in hydrophobic pocket binding) .

Q. How to optimize reaction yields for scale-up synthesis?

  • Catalyst Screening : Compare Cu(OAc)₂ (10 mol%) vs. Ru-based catalysts for azide-alkyne cycloaddition steps, monitoring by HPLC .
  • Solvent Optimization : Test mixed solvents (e.g., t-BuOH/H₂O vs. DMF/EtOH) to improve solubility of intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time from 8 hours to <2 hours .
  • Workflow : Prioritize recrystallization (e.g., ethanol/water) over column chromatography for eco-friendly scale-up .

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